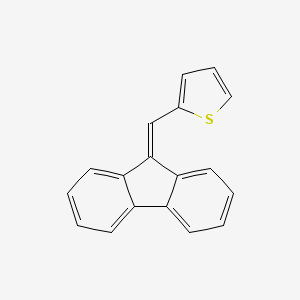

2-Fluoren-9-ylidenemethylthiophene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(fluoren-9-ylidenemethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12S/c1-3-9-16-14(7-1)15-8-2-4-10-17(15)18(16)12-13-6-5-11-19-13/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFBPSLHTWGNSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650144 | |

| Record name | 2-[(9H-Fluoren-9-ylidene)methyl]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

843638-98-2 | |

| Record name | 2-[(9H-Fluoren-9-ylidene)methyl]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoren 9 Ylidenemethylthiophene and Its Structural Analogues

Condensation Reactions for Olefinic Bridge Formation

The formation of the exocyclic double bond in 2-Fluoren-9-ylidenemethylthiophene is accomplished through condensation reactions, which involve the coupling of a carbonyl compound with an active methylene (B1212753) compound, followed by dehydration. Two prominent methods for this transformation are phase-transfer catalysis and Knoevenagel condensation.

Phase-Transfer Catalysis in Condensation Reactions

Phase-transfer catalysis (PTC) has proven to be an effective method for the synthesis of this compound. This technique facilitates the reaction between reactants in different phases (typically a solid or aqueous phase and an organic phase) through the use of a phase-transfer catalyst, which is often a quaternary ammonium (B1175870) or phosphonium (B103445) salt.

A notable synthesis of this compound utilizes a modified phase-transfer-catalysed condensation of fluorene (B118485) and thiophene-2-carbaldehyde (B41791). nih.govresearchgate.net In a typical procedure, fluorene and thiophene-2-carbaldehyde are dissolved in an organic solvent like toluene (B28343). nih.gov An aqueous solution of a strong base, such as sodium hydroxide (B78521), is added, creating a two-phase system. nih.gov The phase-transfer catalyst, for instance, tetrabutylammonium (B224687) bromide ((n-Bu)₄N⁺Br⁻), is then introduced. nih.gov The catalyst transports the hydroxide ions from the aqueous phase to the organic phase, where they can deprotonate the fluorene at the C9 position, generating a carbanion. This nucleophile then attacks the carbonyl carbon of thiophene-2-carbaldehyde, leading to an aldol-type intermediate that subsequently dehydrates to form the desired product. This method has been reported to produce this compound in a good yield of 80%. nih.govresearchgate.net

The use of PTC offers several advantages, including milder reaction conditions, increased reaction rates, and often higher yields compared to traditional heterogeneous reactions. nih.gov The efficiency of PTC is also evident in the synthesis of conjugated donor-acceptor copolymers incorporating fluorene and thiophene (B33073) units, where the addition of a phase-transfer catalyst like Aliquat 336 can lead to higher molar masses and improved material properties.

Knoevenagel Condensation Approaches for Fluorenylidene Formation

The Knoevenagel condensation is a classic and versatile method for C-C bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone in the presence of a basic catalyst. This reaction is widely applicable to the synthesis of fluorenylidene derivatives. In the context of this compound synthesis, fluorene acts as the active methylene compound, and thiophene-2-carbaldehyde is the aldehyde.

The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or its salt, to avoid self-condensation of the aldehyde. The mechanism involves the base-catalyzed deprotonation of the active methylene group of fluorene, followed by nucleophilic addition to the carbonyl group of the aldehyde and subsequent elimination of a water molecule to yield the α,β-unsaturated product.

A general procedure for the Knoevenagel condensation of fluorene with various aldehydes involves dissolving fluorene and the aldehyde in a solvent like ethanol (B145695), followed by the addition of a base such as sodium hydroxide. The reaction mixture is then heated to reflux for several hours. This approach has been successfully used to synthesize a range of 2-fluoren-9-ylidenemethyl derivatives.

Precursor Selection and Optimization

The choice of starting materials is fundamental to the successful synthesis of this compound and its analogues. The core precursors are a fluorene moiety and an appropriate aldehyde.

Fluorene and Substituted Fluorene Reactants

The fluorene unit provides the core structure with the active methylene group at the C9 position. Unsubstituted fluorene is the direct precursor for the parent compound, this compound. nih.govresearchgate.net For the synthesis of structural analogues, substituted fluorenes can be employed. The introduction of substituents on the fluorene ring can be used to modulate the electronic and physical properties of the final product. For example, alkyl-substituted fluorenes have been used to synthesize derivatives with altered intermolecular interactions and solubility.

Thiophene-2-carbaldehyde and Related Aldehydes

Thiophene-2-carbaldehyde is the specific aldehyde precursor for the synthesis of this compound. nih.govresearchgate.net Its reactivity and commercial availability make it a common choice.

To create structural analogues, a variety of other aldehydes can be reacted with fluorene. The electronic nature and steric bulk of the aldehyde can influence the reaction rate and the properties of the resulting fluorenylidene derivative. A range of aromatic aldehydes have been successfully condensed with fluorene to produce a library of compounds with varying substituents.

Reaction Conditions and Yield Optimization

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogues. Key parameters that are often varied include the choice of catalyst, solvent, temperature, and reaction time.

For the phase-transfer catalyzed synthesis of this compound, a combination of toluene as the organic solvent, 40% aqueous sodium hydroxide as the base, and tetrabutylammonium bromide as the catalyst at room temperature for 12 hours has been shown to be effective, yielding 80% of the product. nih.gov

In Knoevenagel condensations, the choice of base and solvent system is critical. A study on the condensation of fluorene with various aldehydes employed sodium hydroxide in ethanol at reflux for 12 hours. The yields for different analogues under these conditions are presented in the table below.

Table 1: Synthesis of 2-Fluoren-9-ylidenemethyl-based Analogues via Knoevenagel Condensation

| Aldehyde Precursor | Product | Yield (%) |

| Benzaldehyde | 2-Fluoren-9-ylidenemethylbenzene | 74 |

| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-9-ylidenemethylfluorene | 70 |

| 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-9-ylidenemethylfluorene | 70 |

| Thiophene-2-carbaldehyde | This compound | 75 |

Data compiled from a general synthetic procedure.

The data indicates that good to excellent yields can be achieved for a range of aromatic aldehydes under these standardized conditions. Further optimization could involve screening different base-solvent combinations, such as piperidine (B6355638) in toluene or potassium carbonate in DMF, and adjusting the temperature to potentially reduce reaction times and improve yields. The purification of the final product is typically achieved through column chromatography on silica (B1680970) gel.

Solvent Systems and Temperature Control

The choice of solvent and the precise control of reaction temperature are critical parameters that significantly influence the efficiency, yield, and stereoselectivity of the synthesis of this compound and related compounds. wikipedia.orgnumberanalytics.com

In Wittig and Horner-Wadsworth-Emmons (HWE) reactions, the solvent's polarity plays a crucial role. Polar aprotic solvents such as Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO) are frequently employed. numberanalytics.commdpi.com THF is a common choice for generating phosphorus ylides in Wittig reactions, often at temperatures ranging from 0 °C to room temperature. commonorganicchemistry.comgoogle.com For instance, in the synthesis of related fluorenylidene derivatives, THF is used as the solvent for the reaction between a phosphonium salt and a base to form the reactive ylide. commonorganicchemistry.com In some cases, reactions are carried out by heating under reflux in THF to drive the reaction to completion. mdpi.com

Temperature control is a key factor in managing reaction kinetics and selectivity. Lower temperatures, such as -78 °C, can enhance stereoselectivity in HWE reactions, while higher temperatures, like room temperature or elevated temperatures (e.g., 70-80 °C in DMF), can increase the reaction rate. numberanalytics.commdpi.com For example, the synthesis of certain fluorenyl-hydrazonothiazole derivatives, which are structural analogs, is performed in THF with heating under reflux. mdpi.com The choice between kinetic and thermodynamic control, often manipulated by temperature, can dictate the final product distribution. wikipedia.org

The following table summarizes various solvent and temperature conditions used in the synthesis of structural analogs of this compound.

Table 1: Solvent and Temperature Conditions for the Synthesis of Structural Analogs

| Reactants | Solvent | Temperature | Product | Reference |

| 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide and chloroacetaldehyde | THF | Reflux | 2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-1,3-thiazole hydrochloride | mdpi.com |

| 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide and ethyl 2-bromoacetophenone | THF | Reflux (0.5h) | 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole | mdpi.com |

| 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide and ethyl 2-bromo-4'-chloroacetophenone | THF | Reflux (5h) | 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-4-(4-chlorophenyl)-1,3-thiazole | mdpi.com |

| Industrial fluorene and ethyl formate | THF | 30-40 °C | 9-Fluorenecarboxaldehyde | google.com |

Catalytic Systems and Their Influence on Reaction Efficiency

Catalysis plays a pivotal role in enhancing the efficiency and feasibility of synthesizing this compound and its analogs. The choice of catalyst can influence reaction rates, yields, and in some cases, stereochemical outcomes.

In the context of Wittig and HWE reactions, the "catalyst" is often the strong base used to deprotonate the phosphonium salt or phosphonate (B1237965) ester, thereby generating the nucleophilic ylide or carbanion. numberanalytics.comcommonorganicchemistry.com Common bases include sodium hydride (NaH), n-butyllithium (n-BuLi), and potassium tert-butoxide (t-BuOK). commonorganicchemistry.com The selection of the base can affect the reactivity and selectivity of the olefination.

Phase-transfer catalysis (PTC) is another powerful technique applicable to these syntheses. crdeepjournal.orgmdpi.commdpi.comyoutube.com PTC facilitates the reaction between reactants present in different phases (e.g., a solid or aqueous phase and an organic phase). mdpi.com This is particularly useful for reactions involving inorganic bases and organic substrates. Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are common phase-transfer catalysts that shuttle anions from the aqueous or solid phase to the organic phase where the reaction occurs. crdeepjournal.orgyoutube.com This methodology can lead to milder reaction conditions, increased reaction rates, and higher yields. crdeepjournal.org In some syntheses of related heterocyclic systems, a base catalyst is not strictly necessary but can significantly shorten the reaction time. mdpi.com For example, sodium acetate (B1210297) has been used as a catalyst in the synthesis of certain thiazole (B1198619) derivatives. mdpi.com

The influence of different catalytic systems is highlighted in the table below.

Table 2: Catalytic Systems in the Synthesis of Structural Analogs

| Reaction Type | Catalyst/Base | Function | Influence on Efficiency | Reference |

| Wittig Reaction | Strong bases (e.g., n-BuLi, NaH, t-BuOK) | Deprotonation of phosphonium salt | Essential for ylide formation and reaction initiation. | commonorganicchemistry.com |

| Horner-Wadsworth-Emmons | Strong bases (e.g., NaH) | Deprotonation of phosphonate ester | Crucial for generating the phosphonate carbanion. | numberanalytics.com |

| Hantzsch Thiazole Synthesis | Sodium Acetate | Base catalyst | Can accelerate the reaction, though not always essential. | mdpi.com |

| Phase-Transfer Catalysis | Quaternary ammonium salts (e.g., TBAB) | Transfers anions between phases | Can improve reaction rates and yields under multiphase conditions. | crdeepjournal.orgmdpi.com |

Isolation and Purification Techniques for the Compound

The isolation and purification of this compound from the reaction mixture are crucial steps to obtain the compound in high purity. The techniques employed are standard for non-polar, solid organic compounds.

Following the completion of the synthesis, the initial workup typically involves quenching the reaction, followed by extraction. The crude product is often obtained after the removal of the solvent under reduced pressure. The primary methods for purification are recrystallization and column chromatography. mdpi.com

Recrystallization is a widely used technique for purifying solid organic compounds. mdpi.com The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Upon cooling, the purified compound crystallizes out, leaving impurities dissolved in the mother liquor. For compounds structurally similar to this compound, solvents like methanol (B129727) or ethanol are often effective for recrystallization. mdpi.com

Column chromatography is a versatile and powerful purification method that separates compounds based on their differential adsorption onto a stationary phase (commonly silica gel or alumina). A solvent system (eluent) of appropriate polarity is chosen to move the compounds down the column at different rates. For non-polar compounds like this compound, a non-polar eluent such as a mixture of hexane (B92381) and dichloromethane (B109758) or hexane and ethyl acetate is typically used. The separation is monitored by techniques like Thin-Layer Chromatography (TLC).

In some instances, a combination of these techniques is employed to achieve the desired level of purity. For example, a preliminary purification might be done by column chromatography, followed by a final recrystallization to obtain analytically pure crystals.

Table 3: Common Isolation and Purification Techniques

| Technique | Description | Application for this compound & Analogs | Reference |

| Extraction | Partitioning of the product between two immiscible solvents (e.g., an organic solvent and water) to remove inorganic byproducts and impurities. | A standard step in the workup procedure. | google.com |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Effective for obtaining high-purity crystalline solids. Methanol is a common solvent for related structures. | mdpi.com |

| Column Chromatography | Separation of a mixture based on differential adsorption on a solid stationary phase (e.g., silica gel). | Used to separate the target compound from unreacted starting materials and byproducts. | mdpi.com |

| Filtration | Separation of a solid from a liquid or gas by passing the mixture through a filter medium. | Used to collect the precipitated or crystallized product. | mdpi.comgoogle.com |

Structural Elucidation and Conformational Analysis of 2 Fluoren 9 Ylidenemethylthiophene

Crystallographic Investigations

Crystallographic studies have been pivotal in defining the precise solid-state structure of 2-Fluoren-9-ylidenemethylthiophene. These investigations provide a foundational understanding of its molecular shape and interactions.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis of this compound, with the chemical formula C₁₈H₁₂S, has determined that it crystallizes in the orthorhombic space group Fdd2. The analysis, conducted at a temperature of 100 K, provided precise lattice parameters and bond lengths. The bond lengths for the sulfur-carbon connections within the thiophene (B33073) ring, S1—C15 at 1.725 (3) Å and S1—C18 at 1.692 (3) Å, are consistent with those observed in similar thiophene-containing compounds. An important feature revealed by this analysis is the disorder of the thiophene ring.

| Crystal Data for this compound | |

| Chemical Formula | C₁₈H₁₂S |

| Molecular Weight | 260.34 |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| a (Å) | 20.757 (4) |

| b (Å) | 44.434 (9) |

| c (Å) | 5.6260 (11) |

| V (ų) | 5189.0 (18) |

| Z | 16 |

| Temperature (K) | 100 (2) |

Analysis of Thiophene Ring Disorder

A significant finding from the crystallographic study is the disorder observed in the thiophene ring. iosrjournals.org This disorder is characterized by the rotation of the thiophene ring by 180° about the C—C bond that links it to the fluorenylidene methyl group. This results in two co-existing orientations of the thiophene ring within the crystal structure. The major component of this disorder has a site occupancy of 0.900 (3), while the minor component has an occupancy of 0.100 (3). iosrjournals.orgnih.gov The presence of this disorder indicates a low energy barrier for the rotation of the thiophene ring in the solid state.

Vibrational Spectroscopic Characterization

Vibrational spectroscopy provides information about the bonding and functional groups within a molecule through the analysis of its vibrational modes.

Infrared (IR) Spectroscopy for Characteristic Functional Groups

Detailed experimental Infrared (IR) spectroscopic data specifically for this compound, identifying its characteristic functional group vibrations, are not extensively reported in the reviewed scientific literature.

Raman Spectroscopy for Molecular Vibrations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide definitive evidence for its covalent framework.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each unique proton environment in the molecule. The spectrum is characterized by a series of multiplets in the aromatic region, consistent with the protons on the fluorene (B118485) and thiophene rings, along with a singlet for the exocyclic vinylic proton.

Experimental data obtained from a 300 MHz spectrometer shows a complex pattern of signals. researchgate.net The protons of the fluorene system typically appear as a set of multiplets between δ 7.27 and 8.11 ppm. A key feature is the singlet observed at δ 7.60 ppm, which is assigned to the vinylic proton of the ylidenemethyl bridge. researchgate.net The protons on the thiophene ring are observed as multiplets, integrating to the expected number of hydrogens. researchgate.net The specific chemical shifts and coupling constants are indicative of the electronic environment and spatial relationships of the protons.

Table 1: ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

|---|---|---|

| 8.11 | d, J=7.79 Hz | Aromatic (Fluorene) |

| 7.68 – 7.74 | m | Aromatic (Fluorene & Thiophene) |

| 7.60 | s | Vinylic |

| 7.42 – 7.45 | m | Aromatic (Fluorene) |

| 7.27 – 7.38 | m | Aromatic (Fluorene & Thiophene) |

| 7.12 – 7.23 | m | Aromatic (Thiophene) |

Source: Data adapted from Perašínová et al. (2008). researchgate.net Spectrum recorded in CDCl₃ at 300 MHz.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. In the case of this compound, the spectrum recorded at 75 MHz in CDCl₃ shows 18 distinct signals, corresponding to the 18 carbon atoms in the structure. researchgate.net

The chemical shifts span a range from approximately δ 118 to 142 ppm. researchgate.net The signals for the quaternary carbons of the fluorene ring system appear at the lower field end of this range. The carbon atoms of the thiophene ring and the exocyclic double bond also resonate within this aromatic/olefinic region. The specific assignments require advanced 2D NMR techniques but the observed shifts are fully consistent with the proposed structure, confirming the connectivity of the fluorene and thiophene rings through the ylidenemethyl bridge. researchgate.netnih.gov

Table 2: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) (ppm) |

|---|

| 141.19 |

| 139.48 |

| 139.06 |

| 138.91 |

| 136.51 |

| 136.12 |

| 129.25 |

| 128.72 |

| 128.22 |

| 127.57 |

| 127.32 |

| 126.97 |

| 126.82 |

| 124.34 |

| 120.14 |

| 119.74 |

| 119.58 |

| 118.98 |

Source: Data adapted from Perašínová et al. (2008). researchgate.net Spectrum recorded in CDCl₃ at 75 MHz.

Theoretical Conformational Studies

To complement experimental data, theoretical studies are employed to investigate the molecule's geometry and conformational preferences. These computational approaches provide a detailed picture of the molecule's three-dimensional structure at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to predict the ground-state geometry of molecules. For π-conjugated systems like this compound, DFT calculations are used to find the most stable conformation by minimizing the molecule's energy. Theoretical studies on this compound and its derivatives have been performed to understand their structural and electronic properties.

Theoretical calculations on fluorene-thiophene derivatives indicate that there is often a twist between the aromatic units. mdpi.com The planarity of the dihedral angles between the fluorene and thiophene chromophores can be characterized theoretically upon optical excitation. researchgate.net While a fully planar conformation would maximize π-orbital overlap, steric hindrance between the hydrogen atoms on the fluorene and thiophene rings can force a non-planar arrangement. DFT calculations can predict the energetically preferred dihedral angle. For similar fluorene-based molecules, these angles are often found to be non-zero, indicating a twisted conformation. mdpi.com Experimental X-ray crystallography data for this compound reveals that the thiophene ring is disordered, suggesting rotational flexibility around the C-C bond connecting it to the ylidenemethyl bridge. researchgate.netmdpi.com This experimental finding is consistent with theoretical models that would predict a relatively shallow potential energy surface for rotation around this bond.

Electronic Structure and Photophysical Properties of 2 Fluoren 9 Ylidenemethylthiophene

Quantum Chemical Characterization of Electronic States

Quantum chemical calculations provide profound insights into the electronic behavior of molecules like 2-Fluoren-9-ylidenemethylthiophene. These theoretical methods allow for the detailed characterization of the electronic states that govern the compound's optical and electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain chemical reactivity and electronic properties. youtube.comwikipedia.org The primary focus is on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the highest energy orbital containing electrons, acts as an electron donor (nucleophilic), while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor (electrophilic). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. This gap is a critical parameter for determining a molecule's stability and its potential applications in optoelectronic devices. A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation, which influences the color and conductivity of the material. ugr.es For conjugated systems like this compound, the π-conjugation along the molecular backbone, encompassing both the fluorene (B118485) and thiophene (B33073) moieties, is expected to result in a relatively small HOMO-LUMO gap. researchgate.net Density Functional Theory (DFT) is a common computational method used to calculate the energies of these orbitals and the resulting energy gap. researchgate.net The distribution of the HOMO and LUMO electron densities across the molecule is also significant; in many donor-acceptor type structures, the HOMO is often localized on the electron-donating part, while the LUMO resides on the electron-accepting part.

| Property | Description |

| HOMO | Highest Occupied Molecular Orbital; associated with the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital; associated with the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO levels; a key indicator of molecular excitability and electronic properties. |

Electronic Transition Assignments (e.g., π-π* transitions, ICT)

The absorption of light by a molecule promotes an electron from an occupied orbital to an unoccupied one. In conjugated organic molecules like this compound, the most significant electronic transitions are typically of the π-π* type. This involves the excitation of an electron from a π bonding orbital (often the HOMO or a lower-lying π orbital) to a π* antibonding orbital (often the LUMO or a higher-lying π* orbital). These transitions are responsible for the strong absorption bands observed in the ultraviolet-visible region of the electromagnetic spectrum. nih.gov

Another important type of transition is the Intramolecular Charge Transfer (ICT). An ICT transition occurs in molecules that possess distinct electron-donating and electron-accepting moieties linked by a π-conjugated bridge. Upon photoexcitation, electron density is transferred from the donor part to the acceptor part of the molecule. The fluorene group can act as a strong electron-donating or accepting core, while the thiophene ring is also electronically active, making ICT a plausible excitation mechanism in this compound. The character and energy of these transitions are heavily influenced by the molecular geometry and the polarity of the surrounding medium.

Absorption and Emission Spectroscopy

Spectroscopic techniques are essential experimental tools for probing the photophysical properties of molecules. They provide direct information about the energies of electronic transitions and the fate of the excited states.

Ultraviolet-Visible (UV-Vis) Absorption Spectra

Ultraviolet-visible (UV-Vis) absorption spectroscopy measures the wavelengths at which a molecule absorbs light. The resulting spectrum is a plot of absorbance versus wavelength. For a conjugated molecule like this compound, the spectrum is expected to show strong absorption bands, typically in the UV or visible range, corresponding to the π-π* and potential ICT transitions. researchgate.net The wavelength of maximum absorption (λmax) provides the energy required for the lowest energy electronic transition. The shape and position of these absorption bands can be influenced by the solvent environment, a phenomenon known as solvatochromism.

| Parameter | Description |

| λmax | The wavelength at which the maximum absorption of light occurs, corresponding to the primary electronic transition. |

| Molar Absorptivity (ε) | A measure of how strongly the molecule absorbs light at a given wavelength. |

| Spectral Shape | The overall profile of the absorption spectrum, which can provide information about different electronic transitions and vibrational coupling. |

Fluorescence Spectroscopy and Quantum Yields

Following absorption of light and promotion to an excited singlet state, the molecule can relax back to the ground state by emitting a photon. This process is known as fluorescence. Fluorescence spectroscopy measures the emission spectrum of a compound, which is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (a phenomenon known as the Stokes shift).

The fluorescence quantum yield (ΦF) is a critical measure of the efficiency of the emission process. nih.gov It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield (approaching 1 or 100%) indicates that fluorescence is the dominant decay pathway, while a low quantum yield suggests that non-radiative decay processes, such as internal conversion or intersystem crossing to the triplet state, are more prevalent. nih.gov The quantum yield can be highly sensitive to the molecular structure, its rigidity, and the surrounding environment. nih.gov For instance, restricting molecular vibrations can often enhance the fluorescence quantum yield, a principle behind aggregation-induced emission (AIE). nih.gov

| Parameter | Description |

| Emission λmax | The wavelength of maximum fluorescence intensity. |

| Stokes Shift | The difference in wavelength (or energy) between the absorption maximum and the emission maximum. |

| Fluorescence Quantum Yield (ΦF) | The ratio of emitted photons to absorbed photons, indicating the efficiency of fluorescence. |

| Fluorescence Lifetime (τF) | The average time the molecule spends in the excited state before returning to the ground state via fluorescence. |

Excited State Lifetimes and Relaxation Pathways

There is no available experimental or computational data in the scientific literature concerning the excited-state lifetimes and relaxation pathways of this compound. Studies on related fluorene-based molecules often utilize techniques like transient absorption spectroscopy to probe these properties. acs.org For instance, investigations into similar compounds have revealed that excited-state deactivation can occur on the picosecond timescale, often involving processes like double bond isomerization. However, without specific studies on this compound, any discussion of its excited-state dynamics remains speculative.

Electrochemical Properties and Redox Behavior

Comprehensive electrochemical analysis of this compound is not available in published research. Such studies are crucial for understanding the electron-donating or -accepting capabilities of a molecule and its stability in different oxidation states, which are key to its potential applications in organic electronics.

Cyclic Voltammetry for Oxidation and Reduction Potentials

No cyclic voltammetry data for this compound has been reported. This technique is fundamental for determining the oxidation and reduction potentials of a compound. For related fluorene derivatives, cyclic voltammetry has been used to establish their electrochemical behavior, often revealing reversible or irreversible redox processes depending on the molecular structure and experimental conditions. nih.gov Without such data for this compound, its redox potentials are unknown.

A data table for the oxidation and reduction potentials of this compound cannot be generated due to the absence of experimental values in the literature.

Correlation of Electrochemical Data with Electronic Structure

A correlation between electrochemical data and the electronic structure of this compound cannot be established without the primary electrochemical data. Theoretical calculations, often performed alongside experimental measurements in related systems, could provide insights into its molecular orbitals (HOMO and LUMO levels) and how they relate to its redox properties. acs.org However, such correlative studies for this specific compound have not been published.

Spectroelectrochemical Investigations of Radical Ions

There are no spectroelectrochemical studies on the radical ions of this compound in the scientific literature. This technique combines spectroscopy and electrochemistry to characterize the absorption properties of electrochemically generated species, such as radical cations and anions. Studies on analogous compounds, like 2-methyl-9H-thioxanthene-9-one, have successfully employed spectroelectrochemistry to identify and characterize their radical ions. rsc.orgdntb.gov.ua These investigations provide valuable information on the electronic transitions and stability of the charged species. The absence of such research for this compound means that the properties of its radical ions remain uncharacterized.

Molecular Engineering and Structure Property Relationships in 2 Fluoren 9 Ylidenemethylthiophene Derivatives

Strategies for Chemical Modification

The performance of organic electronic devices is intrinsically linked to the molecular architecture of the active materials. For 2-Fluoren-9-ylidenemethylthiophene-based systems, several key strategies are employed to modulate their properties.

Extension of π-Conjugation Length with Oligothiophene Units

Extending the π-conjugation length is a fundamental approach to tailoring the electronic and optical characteristics of organic semiconductors. In the case of this compound, this is often achieved by incorporating additional thiophene (B33073) units to form oligothiophenes terminated with (9H-fluoren-9-ylidene)methyl chromophores. researchgate.net

The synthesis of oligothiophenes end-capped with these fluorene-based groups allows for a systematic investigation of how the number of thiophene rings influences the material's properties. researchgate.net As the conjugation length increases, a redshift in both the absorption and emission spectra is typically observed. This is a direct consequence of the narrowing of the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. Theoretical calculations, often performed using methods like density functional theory (DFT), complement experimental findings by providing insights into the molecular geometry and electronic structure. researchgate.net For instance, studies have shown that upon optical excitation, there is a tendency for the molecule to adopt a more planar conformation between the fluorene (B118485) and thiophene units, which facilitates electron delocalization. researchgate.net

The fluorescence properties are also significantly affected by the extension of the π-system. Well-defined fluorescence is a characteristic feature of these oligomers, with lifetimes that are typically in the sub-nanosecond range. researchgate.net The Stokes shift, which is the difference between the maxima of the absorption and emission spectra, provides information about the geometric relaxation in the excited state. In these systems, medium to large Stokes shifts are observed, indicating some degree of geometric change upon excitation. researchgate.net

Substitution Effects on Electronic and Optical Properties

The introduction of various substituent groups onto the core this compound structure is a powerful tool for fine-tuning its electronic and optical properties. The nature and position of these substituents can profoundly impact the HOMO and LUMO energy levels, the bandgap, and the material's emission characteristics.

A systematic study on 2,5-bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene derivatives, where different substituents were introduced, revealed significant variations in their optoelectronic properties. The maximum emission wavelengths in toluene (B28343) solution were observed to shift based on the substituent, for example, from 590 nm for an unsubstituted derivative to 643 nm for a derivative with a strong electron-withdrawing group. rsc.org The solid-state photoluminescence also showed strong dependence on the molecular packing, which is influenced by the substituents. rsc.org

Computational studies have been instrumental in understanding these substitution effects. For instance, calculations of the HOMO and LUMO energy levels for a series of substituted derivatives have shown that electron-donating groups tend to raise the HOMO level, while electron-withdrawing groups lower the LUMO level, effectively tuning the bandgap. rsc.org

Furthermore, the introduction of alkyl substituents has been shown to influence intermolecular interactions, which in turn affects crystal packing, solubility, and solid-state emission properties. rsc.org For example, the incorporation of ethyl and octyl groups into a bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene structure led to decreased melting points, increased solubility, and a notable aggregation-induced emission (AIE) effect. rsc.org The photoluminescence quantum yield in the crystalline state was found to be sensitive to these alkyl substitutions. rsc.org

Synthesis of Polymeric and Oligomeric Systems

The polymerization of this compound monomers or their derivatives leads to materials with enhanced charge transport properties, making them suitable for applications in organic field-effect transistors (OFETs) and polymer light-emitting diodes (PLEDs). The synthesis of such polymers and oligomers allows for the creation of robust, film-forming materials.

The synthesis of alternating copolymers, for instance, combining 9,9-disubstituted fluorene units with comonomers like thiophene, has been a successful strategy. researchgate.net The choice of the comonomer can significantly alter the properties of the resulting polymer. For example, incorporating a thiophene-S,S-dioxide unit can enhance the electron affinity of the copolymer. researchgate.net

The degree of polymerization in polythiophenes has a direct impact on their electronic properties. As the number of monomer units increases, the HOMO energy level tends to increase while the LUMO energy level decreases, leading to a smaller bandgap. mdpi.com This trend has been systematically studied through both experimental measurements and theoretical calculations, providing a clear understanding of how to control the emission color of PLEDs by adjusting the polymer chain length. mdpi.com

Comparative Studies of Substituted Derivatives

To gain a deeper understanding of structure-property relationships, comparative studies of different classes of substituted this compound derivatives are crucial.

Halogenated Fluorene-Thiophene Derivatives

The introduction of halogen atoms (F, Cl, Br, I) into the fluorene-thiophene backbone is a common strategy to modify the electronic properties and intermolecular interactions of the resulting materials. Halogenation can influence the HOMO/LUMO energy levels, charge carrier mobility, and crystal packing. For instance, the synthesis of ring-fluorinated thiophene derivatives has been achieved through methods involving the activation of C-F bonds. acs.org The reactivity of thiophene towards electrophilic substitution reactions like halogenation is generally higher than that of benzene. nih.gov

The synthesis of halogen-substituted thiophene derivatives can be accomplished through various methods, including treating a suitable precursor with a halogenating agent like N-bromosuccinimide. google.com These halogenated derivatives are often precursors for further functionalization or for creating polymers with specific electronic characteristics.

Fluorenyl-Hydrazonothiazole Derivatives

A different approach to modifying the this compound scaffold involves the incorporation of a hydrazonothiazole moiety. These derivatives can be synthesized through reactions like the Hantzsch thiazole (B1198619) synthesis, starting from a fluoren-9-ylidene precursor. mdpi.comresearchgate.net For example, fluorenyl-hydrazonothiazole derivatives have been synthesized by condensing 2-(9H-fluoren-9-ylidene)hydrazinecarbothioamide with various α-halocarbonyl compounds. mdpi.comresearchgate.netasianpubs.org Ultrasound-assisted synthesis has been reported as an efficient method for producing these compounds in high yields. asianpubs.orgoaji.net

The structural characterization of these derivatives is typically performed using techniques such as IR, NMR, and mass spectrometry. asianpubs.orgoaji.net These compounds often exhibit interesting biological activities, which are beyond the scope of this article but highlight the versatility of the fluorene-thiophene chemical space. mdpi.comresearchgate.netmdpi.com

Dibenzofulvene Derivatives with Thiophene Bridges

A notable example of dibenzofulvene derivatives with thiophene bridges is the 2,5-bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene (ThBF) series of compounds. These molecules are synthesized through a two-step process that begins with a Lewis acid-promoted Friedel-Crafts reaction, followed by an oxidation step. nih.gov This synthetic approach is considered milder than traditional methods and allows for the introduction of various substituents, enabling a systematic study of their effects on the material's properties. nih.gov

The core structure of these derivatives features a central thiophene ring flanked by two fluorenylidene units. This arrangement creates an extended π-conjugated system, which is fundamental to their electronic and optical properties. The parent compound, 2-(9H-Fluoren-9-ylidenemethyl)thiophene, crystallizes in an orthorhombic system, and its structure is stabilized by an intramolecular C—H⋯S hydrogen bond in one of its disordered components. rsc.org In the solid state, derivatives like 2,5-bis(fluorene-9-ylidene)-2,5-dihydrothiophene can adopt a slip-stack arrangement where the molecules are approximately planar, with an intermolecular distance of about 3.6 Å. rsc.org This stacking facilitates intermolecular interactions that are crucial for processes such as singlet fission.

Computational Prediction of Derivative Performance

Computational modeling has become an indispensable tool for predicting the performance of new materials, offering insights that can guide synthetic efforts. Theoretical studies on this compound derivatives have provided a deeper understanding of their electronic structure and excited-state behavior.

Theoretical Studies on HOMO-LUMO Gaps and Energy Levels

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key parameters that determine the electronic and optical properties of a molecule, including its absorption and emission characteristics, as well as its potential in electronic devices. Theoretical calculations have been employed to determine the HOMO and LUMO energy levels and the corresponding energy gaps for a series of ThBF derivatives.

For instance, a systematic study of nine different 2,5-bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene derivatives (B1-B9) revealed how substituent modifications on the fluorenyl moieties influence their electronic properties. The calculated HOMO, LUMO, and energy gap values for these derivatives are presented in the interactive table below. rsc.org

| Derivative | HOMO (eV) | LUMO (eV) | Gap (eV) |

| B1 | -5.3228 | -2.9939 | 2.33 |

| B2 | -5.2553 | -3.0385 | 2.22 |

| B3 | -5.3879 | -3.1958 | 2.19 |

| B4 | -5.2246 | -3.0195 | 2.21 |

| B5 | -5.1522 | -2.8592 | 2.29 |

| B6 | -5.199 | -2.985 | 2.21 |

| B7 | -5.440 | -3.244 | 2.20 |

| B8 | -5.42173 | -3.57827 | 2.20 |

| B9 | -5.37644 | -3.62356 | 2.19 |

These theoretical calculations demonstrate that the HOMO-LUMO gap can be fine-tuned by the introduction of different functional groups, which in turn affects the absorption and emission spectra of the molecules.

Modeling Conformational Changes in Derivatives upon Excitation

Understanding the behavior of molecules in their excited states is crucial for applications in photochemistry and photovoltaics. Nonadiabatic dynamics simulations have been used to model the excited-state dynamics of 2,5-bis(fluorene-9-ylidene)-2,5-dihydrothiophene (ThBF). rsc.org These simulations show that upon photoexcitation, the initially generated bright excitonic state undergoes a rapid decay. rsc.org

A key finding from these computational studies is the importance of conformational changes, such as ring puckering in the thiophene unit, in the photochemistry of these molecules. rsc.org While the molecules may be relatively planar in their ground state within a crystal lattice, upon excitation, they can undergo structural reorganizations. rsc.orgrsc.org The simulations of ThBF reveal that the initially populated bright state decays to a lower-lying dark state with a biexponential behavior. rsc.org This dark state subsequently decays on a picosecond timescale to a double triplet state, a process known as singlet fission. rsc.org The efficiency of this process is predicted to be close to the theoretical maximum of 200%, highlighting the potential of these materials in advanced photovoltaic applications. rsc.org The modeling indicates that the decay of the excited states is a complex process involving transitions between several close-lying electronic states, with conformational flexibility playing a significant role in mediating these transitions. rsc.org

Advanced Applications in Organic Electronic Devices

Organic Field-Effect Transistors (OFETs)

The performance of Organic Field-Effect Transistors (OFETs) is intrinsically linked to the charge transport characteristics of the organic semiconductor layer. The compound 2-Fluoren-9-ylidenemethylthiophene and its derivatives are being explored for their potential in this domain.

Charge Transport Properties in Active Layers

The charge transport in organic semiconductors is governed by the mobility of charge carriers, namely holes and electrons. For materials based on fluorene (B118485) and thiophene (B33073), hole mobilities can vary significantly depending on the specific molecular structure and the degree of intermolecular order. While specific charge mobility data for pristine this compound films is not extensively documented in publicly available literature, studies on closely related polymers provide valuable insights. For instance, copolymers incorporating fluorene and thiophene units have demonstrated hole mobilities that are promising for OFET applications. The efficiency of charge transport is a critical parameter that researchers aim to optimize. rsc.org

The charge carrier mobility in disordered thin-film solar cells, which shares principles with OFETs, is a crucial factor in determining device efficiency. researchgate.net The higher the mobility, the more efficiently charges can be extracted before they are lost to recombination. researchgate.net

Influence of Molecular Arrangement on Device Performance

The arrangement of molecules in the solid state plays a pivotal role in the performance of OFETs. The crystal structure of this compound reveals key details about its potential for efficient charge transport. The molecule crystallizes in the orthorhombic space group Fdd2. researchgate.net This specific packing arrangement dictates the degree of π-π stacking, which is crucial for intermolecular charge hopping.

The structure of this compound features a thiophene ring that can be disordered due to rotation around the connecting carbon-carbon bond. researchgate.netacs.org This rotational disorder can influence the electronic coupling between adjacent molecules. Furthermore, the presence of intramolecular C—H⋯S hydrogen bonds can help to stabilize a more planar conformation of the molecule, which is generally beneficial for charge transport. researchgate.netacs.org The introduction of alkyl substituents on related fluorene-thiophene structures has been shown to weaken intermolecular interactions and can lead to different crystal packing, highlighting the sensitivity of device performance to molecular-level organization. nih.gov The orientation of the fused thiophene subunits in related systems has been shown to cause differences in electron mobilities of up to an order of magnitude, underscoring the critical link between molecular arrangement and device performance. acs.org

Crystallographic Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₁₂S | researchgate.netacs.org |

| Molecular Weight | 260.34 | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Fdd2 | researchgate.net |

| a (Å) | 20.757 | researchgate.net |

| b (Å) | 44.434 | researchgate.net |

| c (Å) | 5.6260 | researchgate.net |

| V (ų) | 5189.0 | researchgate.net |

| Z | 16 | researchgate.net |

Organic Photovoltaics (OPVs) and Solar Cells

In the realm of solar energy, this compound and its derivatives are being investigated for their utility in organic photovoltaics, particularly as components of the active layer that absorbs light and separates charge.

Utilization as Hole Transport Materials (HTMs)

A critical component of many organic and perovskite solar cells is the hole transport layer (HTL), which selectively extracts and transports holes to the anode. nih.gov Materials based on fluorene are widely explored for this purpose due to their good thermal stability and charge transport properties. mdpi.com While specific data for this compound as an HTM in a complete solar cell is limited, the fundamental properties of the fluorene-thiophene scaffold suggest its potential. For instance, a new donor-acceptor polymer based on 9,9-dioctylfluorene has been shown to exhibit high hole mobility and has been successfully used in bulk heterojunction solar cells. nih.gov The efficiency of these devices is highly dependent on the energy level alignment between the HTM and the photoactive layer, as well as the hole mobility of the HTM. researchgate.netrsc.org The development of new hole transport materials is a key area of research for improving the power conversion efficiency and stability of perovskite solar cells. pv-magazine.com

Design of Donor-Acceptor Materials

The donor-acceptor (D-A) approach is a cornerstone of organic solar cell design, where an electron-donating material is paired with an electron-accepting material to facilitate efficient charge separation at their interface. The this compound molecule can be considered a building block for more complex D-A systems. The fluorene unit can act as part of the donor component, while the thiophene can be chemically modified or paired with other moieties to tune the electronic properties.

The synthesis of copolymers with alternating fluorene-thiophene and phenylene-thiophene units has been reported, and their application in bilayer heterojunction solar cells with C₆₀ as the acceptor yielded a power conversion efficiency of 2.4%. acs.org This demonstrates the viability of the fluorene-thiophene system in a donor-acceptor architecture. The design of such materials involves careful tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to ensure efficient charge transfer and a high open-circuit voltage. rsc.org The study of donor-acceptor dyads, where donor and acceptor units are covalently linked, is an active area of research for single-material organic solar cells. nih.govnih.gov

Organic Light-Emitting Diodes (OLEDs)

Fluorene derivatives are well-regarded as promising materials for blue-light emitting OLEDs due to their wide bandgap and high photoluminescence efficiency. mdpi.com The this compound compound, with its fluorene core, is a potential candidate for use in OLEDs, either as an emitter or as a host material for a fluorescent or phosphorescent dopant.

Electroluminescence Properties and Efficiency

While specific electroluminescence data for this compound is not extensively reported, research on closely related fluorene-thiophene structures provides significant insights into their potential performance in OLEDs. The efficiency and brightness of OLEDs based on these materials are highly dependent on the molecular design and device architecture.

For instance, a series of oligofluorene-thiophenes have been synthesized and incorporated into OLEDs, demonstrating the capability to achieve high luminance and efficiency. researchgate.net Devices using these materials as the emissive layer have shown performance metrics that vary with the number of thiophene units and the nature of end-capping groups. researchgate.net In one study, deep blue and green emitting devices based on oligofluorene-thiophenes exhibited high color quality with luminance efficiencies of 1.14 cd/A and 11.15 cd/A, respectively. researchgate.net

Furthermore, fluorene-benzotriazole based polymers, which incorporate thiophene linkers, have been investigated for their electroluminescent properties. rsc.orgscispace.com The addition of a thiophene unit into the polymer backbone has been shown to influence the device performance significantly. rsc.orgscispace.com For example, a polymer with a thiophene linker (TP2) emitted a bright yellow light with a maximum current efficiency of 1.38 cd/A, while a similar polymer without the thiophene linker (SP3) showed a greenish-yellow emission with a lower efficiency of 0.33 cd/A. rsc.orgrsc.org This highlights the crucial role of the thiophene moiety in tuning the electroluminescent characteristics.

Below is a table summarizing the performance of OLEDs based on various fluorene-thiophene derivatives, which serves as a reasonable proxy for the potential of this compound.

| Emissive Material (Related Compound) | Maximum Brightness (cd/m²) | Maximum Current Efficiency (cd/A) | Emission Color | Reference |

| Oligofluorene-thiophene (Deep Blue Emitter) | Not Reported | 1.14 | Deep Blue | researchgate.net |

| Oligofluorene-thiophene (Green Emitter) | Not Reported | 11.15 | Green | researchgate.net |

| Polymer TP2 (with thiophene linker) | 243 | 1.38 | Yellow | rsc.orgscispace.com |

| Polymer SP3 (without thiophene linker) | 1001 | 0.33 | Greenish-Yellow | rsc.orgrsc.org |

It is important to note that intermolecular interactions in the solid state can often lead to fluorescence quenching in thiophene derivatives, which can negatively impact device efficiency. researchgate.net Therefore, molecular design strategies aimed at reducing these interactions are key to developing highly efficient emitters. researchgate.net

Color Tuning Strategies in Fluorene-Thiophene Emitters

The ability to tune the emission color of organic emitters is a critical aspect of their application in full-color displays and lighting. For fluorene-thiophene based emitters, several strategies have been effectively employed to modulate their emission from the blue to the red region of the visible spectrum.

One of the primary strategies involves modifying the extent of π-conjugation within the molecule. researchgate.net By varying the number of thiophene units in oligofluorene-thiophenes, for example, a red-shift in the emission spectrum can be achieved. researchgate.net This is due to the narrowing of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) with increasing conjugation length.

Another effective approach is the introduction of different functional groups or aryl cores with varying electron affinities. researchgate.net The emission color of organic materials can be tuned from blue to deep red by altering the substituent pattern and consequently changing the distortion of the molecular backbone. researchgate.net For instance, the use of electron-withdrawing groups can lead to a bathochromic (red) shift in the emission. In a study on fluorene–dithienothiophene-S,S-dioxide copolymers, increasing the content of the electron-deficient dithienothiophene-S,S-dioxide unit resulted in a red-shift of the emission, covering a wide range from light blue to red. researchgate.netacs.org

The strategic placement of the thiophene unit relative to the fluorene core also plays a significant role. In copolymers, having a thiophene extension between the fluorene and an acceptor unit has been shown to cause a further bathochromic shift compared to a direct connection. researchgate.netacs.org Conversely, connecting the fluorene moiety through a different part of the acceptor unit can lead to a hypsochromic (blue) shift. researchgate.netacs.org

These strategies demonstrate the high degree of tunability inherent in the fluorene-thiophene system, allowing for the rational design of materials with specific emission colors for targeted OLED applications.

Integration into Other Photoelectronic Devices

Beyond OLEDs, the versatile electronic properties of fluorene-thiophene derivatives make them suitable for integration into other photoelectronic devices, such as organic solar cells (OSCs) and organic photodetectors (OPDs).

In the realm of organic solar cells, fluorene-based semiconducting copolymers containing thiophene units have been synthesized and utilized as electron donor materials in bulk heterojunction devices. nih.gov These materials exhibit good solubility, processability, and thermal stability. nih.gov The power conversion efficiency (PCE) of these solar cells is dependent on the blend ratio with the electron acceptor material, such as a fullerene derivative. For example, solar cells based on a fluorene-thiophene copolymer blended with PC71BM have achieved PCEs of up to 1.22%. nih.gov Theoretical studies on donor-acceptor organic materials containing fluorene and thiophene derivatives have also been conducted to understand the relationship between their chemical structure and optoelectronic properties for optimizing solar cell performance. imist.ma

Fluorene-based thiophene-terminated molecules have also been explored as hole transport materials (HTMs) in antimony sulfide (B99878) (Sb₂S₃) solar cells. nih.govacs.org These materials offer the advantage of simple synthesis and lower cost compared to conventional HTMs. The thiophene units are thought to improve the interfacial properties between the Sb₂S₃ absorber layer and the HTM, facilitating carrier transport and enhancing device performance. nih.govacs.org

In the field of organic photodetectors, while specific data on this compound is scarce, related fluorene-thiophene derivatives show promise. Oligofluorene-thiophene derivatives have been investigated as high-performance semiconductors for organic thin-film transistors (OTFTs), which are a fundamental component of some photodetector architectures. pkusz.edu.cn These materials have demonstrated high charge carrier mobilities and excellent stability. pkusz.edu.cn The development of high-performance OPDs often relies on materials with high mobility and strong absorption, characteristics that can be engineered in fluorene-thiophene systems. rsc.org The broad photoresponse of some organic photodetectors can be extended using narrow-bandgap non-fullerene acceptors, a role that could potentially be filled by appropriately designed fluorene-thiophene compounds. researching.cn

The table below summarizes the performance of related fluorene-thiophene materials in these alternative photoelectronic devices.

| Device Type | Material (Related Compound) | Key Performance Metric | Reference |

| Organic Solar Cell | Fluorene-thiophene copolymer:PC71BM (1:2) | Power Conversion Efficiency: 1.22% | nih.gov |

| Antimony Sulfide Solar Cell | V808 (Fluorene-based thiophene-terminated HTM) | Device performance enhancement noted | nih.gov |

| Organic Thin-Film Transistor | DHFTTF (Oligofluorene-bithiophene) | Charge Carrier Mobility: 0.12 cm²/V·s | pkusz.edu.cn |

| Organic Photodetector | PNTT (Naphthothiadiazole-based polymer) | Detectivity: 4.00 x 10¹³ cm Hz¹/² W⁻¹ | rsc.org |

The continued exploration of fluorene-thiophene chemistry is expected to yield new materials with tailored properties for a wide array of high-performance organic electronic devices.

Advanced Analytical Techniques and Methodologies for Characterization

Advanced Spectroscopic Modalities

Advanced spectroscopic techniques are indispensable for elucidating the complex photophysical processes that occur in conjugated molecules upon excitation. These methods provide critical insights into the dynamics of excited states, which govern the material's optical and electronic behavior.

Transient Absorption Spectroscopy (TAS) is a powerful pump-probe technique used to monitor the evolution of excited states on timescales ranging from femtoseconds to milliseconds. nih.govmdpi.com In a typical TAS experiment, a high-intensity "pump" pulse excites the sample, and a time-delayed, broadband "probe" pulse measures the change in absorbance (ΔA) as a function of wavelength and time. nih.gov The resulting data reveals the formation and decay of transient species, including singlet and triplet excited states.

The experimental setup is often based on an amplified Ti:sapphire laser system producing femtosecond pulses. nih.govnih.gov The laser output is split, with one part used to generate the pump pulse at a specific excitation wavelength (often via an Optical Parametric Amplifier or OPA), and the other part used to generate a white-light continuum for the probe beam. nih.govosaka-u.ac.jp

The TAS spectrum consists of three main contributions:

Ground State Bleach (GSB): A negative signal resulting from the depletion of the ground state population. mdpi.com

Stimulated Emission (SE): A negative signal corresponding to the emission from the excited state back to the ground state, which mirrors the fluorescence spectrum. mdpi.com

Excited State Absorption (ESA): A positive signal due to the absorption of probe photons by the excited molecules, promoting them to even higher energy states. mdpi.com

By analyzing the decay kinetics of these signals at different wavelengths, researchers can determine the lifetimes of various excited states and map out the relaxation pathways, such as internal conversion and intersystem crossing to the triplet manifold. researchgate.net For fluorene-thiophene derivatives, TAS is crucial for understanding the efficiency of charge transfer processes and the dynamics of both singlet and triplet excitons.

Table 1: Key Parameters from Transient Absorption Spectroscopy

| Parameter | Description | Typical Information Yielded |

|---|---|---|

| Lifetime (τ) | The time constant for the decay of an excited state. | Reveals the stability of singlet and triplet excitons. |

| Decay Kinetics | The rate at which transient signals disappear over time. | Elucidates processes like internal conversion and intersystem crossing. |

| Difference Spectra (ΔA) | The change in absorption at various wavelengths post-excitation. | Identifies transient species and their absorption characteristics. |

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons to transition to an excited state. ucf.eduresearchgate.net This phenomenon is highly dependent on the incident light intensity and allows for excitation with lower-energy (longer wavelength) photons, which offers advantages like deeper penetration into absorbing media. ucf.edu The key figure of merit for a 2PA material is its two-photon absorption cross-section (σ₂), typically measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹).

Several techniques are used to measure the 2PA cross-section:

Z-Scan: This is a common method where the sample is moved along the z-axis through the focal point of a focused laser beam. An "open-aperture" Z-scan measures the nonlinear absorption, from which the 2PA coefficient (β) can be calculated. The cross-section (σ₂) is then derived from β. nih.gov

Two-Photon Induced Fluorescence (TPIF): This technique measures the fluorescence emitted from the sample following two-photon excitation. The intensity of this fluorescence is proportional to the 2PA cross-section. nih.govnih.gov

Nondegenerate 2PA: This method uses two distinct photon energies (pump and probe) to induce the transition, allowing for the study of intermediate state resonance enhancement, which can significantly increase the 2PA cross-section. ucf.edu

For fluorene (B118485) derivatives, the introduction of different donor and acceptor groups can dramatically influence the 2PA cross-section. nih.govchem-soc.si Measurements on related compounds show that strategic molecular design can lead to large σ₂ values, making them suitable for applications in optical power limiting and three-dimensional fluorescence imaging. ucf.educhem-soc.si

Table 2: Two-Photon Absorption (2PA) Measurement Data for Related Fluorene Derivatives

| Compound Type | Measurement Technique | 2PA Cross-Section (σ₂) [GM] | Reference |

|---|---|---|---|

| Trisubstituted Fluorene Derivative | Nonlinear Transmission (NLT) | ~13,200 (calculated from β) | chem-soc.si |

| Fluorene-Terpyridine Ligands | TPIF | Varies by linker | nih.gov |

| Fluorene-Terpyridine Pt Complexes | Z-Scan | 600 - 2000 | nih.gov |

| Symmetric Fluorene Derivative | Nondegenerate 2PA | >3x enhancement with ND-2PA | ucf.edu |

Film and Surface Analysis

When 2-Fluoren-9-ylidenemethylthiophene is processed into a thin film for use in electronic or optoelectronic devices, its surface morphology and bulk optical properties are critical to performance.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of producing three-dimensional topographical images of a surface at the nanometer scale. nih.govotago.ac.nz In "tapping mode," a sharp tip mounted on a cantilever is oscillated near its resonance frequency and lightly "taps" the sample surface. The feedback loop maintains a constant oscillation amplitude by adjusting the tip-sample height, generating a precise topographical map. researchgate.net

AFM analysis of thin films of organic semiconductors like this compound provides crucial information on:

Surface Roughness: Quantifies the smoothness of the film, which is vital for forming sharp interfaces in multilayer devices. nih.gov

Morphology: Visualizes the structure of the film, including the size, shape, and distribution of crystalline grains or amorphous domains. researchgate.netresearchgate.net

Crystal Growth and Self-Assembly: Allows for the study of how molecules organize on a substrate, which is dependent on factors like solution concentration and substrate interactions. researchgate.net

Studies on similar thiophene-based polymers and fluorene derivatives show that film morphology can range from wormlike structures to distinct grains, significantly impacting the material's electronic properties. researchgate.netresearchgate.net

Table 3: Parameters Characterized by Atomic Force Microscopy (AFM)

| Parameter | Description | Importance |

|---|---|---|

| Topography | 2D and 3D images of the film surface. | Visualizes grain boundaries, defects, and overall structure. otago.ac.nz |

| RMS Roughness | Root mean square average of the height deviations. | A key metric for device interface quality. |

| Grain Size | The average size of crystalline domains in the film. | Influences charge transport and film uniformity. |

| Phase Imaging | Maps variations in material properties like adhesion and stiffness. | Differentiates between different components or phases in the film. |

Spectroscopic Ellipsometry (SE) is a non-destructive optical technique used to determine the thickness and optical constants (refractive index, n, and extinction coefficient, k) of thin films. dtic.miljawoollam.com It works by measuring the change in the polarization state of light upon reflection from the sample surface. Specifically, it measures the amplitude ratio (Ψ) and the phase difference (Δ) between p- and s-polarized light. nih.gov

By measuring Ψ and Δ over a range of wavelengths and angles of incidence, and then fitting this experimental data to a mathematical optical model, one can accurately extract the film's properties. nih.govresearchgate.net The model typically consists of the substrate, the film layer (or multiple layers), and a surface roughness layer. nih.gov

For a material like this compound, SE is used to:

Determine the precise thickness of the deposited film, from sub-nanometers to microns. jawoollam.com

Obtain the dispersion of the optical constants (n(λ) and k(λ)). The extinction coefficient k is directly related to the material's absorption spectrum, while the refractive index n is crucial for designing optical device structures like waveguides. researchgate.netlaserfocusworld.com

Assess film uniformity and quality.

The optical properties determined by ellipsometry are essential for modeling and predicting the performance of devices such as organic light-emitting diodes (OLEDs) and organic solar cells. dtic.mil

Computational Simulation and Modeling

Computational chemistry provides a powerful theoretical framework to complement experimental findings. Quantum-chemical methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are widely used to predict and understand the properties of organic conjugated molecules.

For this compound, these simulations can provide:

Optimized Molecular Geometry: Predicts the most stable three-dimensional structure of the molecule.

Electronic Structure: Calculates the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental to understanding charge injection and transport.

Optical Absorption Spectra: Simulates the linear absorption spectrum by calculating the energies and oscillator strengths of electronic transitions, allowing for direct comparison with experimental UV-Vis spectra.

Nonlinear Optical Properties: Advanced computational models can predict nonlinear properties, such as the two-photon absorption cross-section, by using sum-over-states (SOS) expressions, which helps in guiding the design of new molecules with enhanced 2PA activity. ucf.edu

Computational modeling was used to understand the resonant enhancement of 2PA in fluorene derivatives, showing strong correlation with experimental results and providing intuitive insight into the underlying quantum mechanical processes. ucf.edu

Molecular Dynamics Simulations for Aggregate Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to predict and analyze the collective behavior of molecules over time. For a molecule like this compound, understanding its aggregation tendencies is crucial, as intermolecular interactions in the solid state significantly influence charge transport and photophysical properties.

MD simulations can model the self-assembly of this compound molecules, predicting whether they will form ordered stacks or more amorphous aggregates. nih.gov The simulations achieve this by numerically solving Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular trajectories, interaction energies, and the resulting morphology of the aggregate. The choice of force field, which defines the potential energy of the system, is critical for the accuracy of the simulation. For organic molecules like this compound, force fields such as AMBER or OPLS are commonly employed.

Systematic MD simulations can be applied to investigate the aggregation of this compound in various environments, such as in solution or in a melt, to mimic processing conditions for device fabrication. researchgate.net Key parameters that can be extracted from these simulations include radial distribution functions, which describe how the density of surrounding matter varies as a function of distance from a point, and orientation correlation functions, which provide insight into the alignment of neighboring molecules. For instance, a sharp peak in the radial distribution function at a distance corresponding to π-π stacking would indicate a high degree of order.

The insights gained from MD simulations are invaluable for establishing a link between molecular design and the supramolecular architecture, which ultimately dictates the performance of organic electronic devices.

Table 1: Illustrative MD Simulation Parameters for this compound Aggregation Study

| Parameter | Value/Description | Purpose |

| System Size | 512 molecules | To be representative of a bulk system while being computationally feasible. |

| Initial Configuration | Randomly distributed | To observe spontaneous self-assembly without bias. |

| Force Field | OPLS-AA | To accurately model the intermolecular interactions of organic molecules. |

| Simulation Time | 200 ns | To ensure the system reaches equilibrium and to observe aggregation dynamics. |

| Temperature | 300 K | To simulate room temperature conditions. |

| Pressure | 1 atm | To simulate standard atmospheric pressure. |

Table 2: Hypothetical Results from MD Simulation of this compound

| Analysis | Observation | Implication |

| Radial Distribution Function | Sharp peak at 3.5 Å | Indicates strong π-π stacking between fluorene moieties. |

| End-to-End Distance | Average of 15 Å | Provides a measure of the conformational flexibility of the molecule. |

| Aggregate Morphology | Formation of columnar structures | Suggests potential for anisotropic charge transport. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a standard and powerful quantum chemical method for investigating the electronic excited states of molecules. acs.orgresearchgate.net For this compound, TD-DFT calculations are essential for understanding its photophysical properties, such as light absorption and emission, which are critical for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima in an experimental UV-Vis spectrum. nih.gov By analyzing the molecular orbitals involved in these electronic transitions, the nature of the excited states (e.g., π-π* or n-π* transitions) can be determined. Furthermore, the oscillator strength of each transition can be calculated, providing a theoretical measure of the transition probability and, consequently, the intensity of the absorption peak. nih.gov

Geometry optimization of the first singlet excited state (S1) using TD-DFT allows for the calculation of the emission energy, corresponding to the fluorescence maximum. The difference between the absorption and emission energies provides the Stokes shift, which is an important parameter in material characterization. Theoretical studies on similar fluorene-thiophene oligomers have shown that electronic excitations can lead to a more planar geometry in the excited state, which influences the emission properties. nih.gov

The choice of the functional and basis set is crucial for the accuracy of TD-DFT calculations. nih.gov For π-conjugated systems like this compound, hybrid functionals such as B3LYP or CAM-B3LYP are often used, as they provide a good balance between computational cost and accuracy. mdpi.com

Table 3: Illustrative TD-DFT Calculation Parameters for this compound

| Parameter | Value/Description | Purpose |

| Method | TD-DFT | To calculate electronic excited state properties. |

| Functional | B3LYP | A widely used hybrid functional for organic molecules. |

| Basis Set | 6-311G(d,p) | Provides a good description of the electronic structure. |

| Solvent Model | Polarizable Continuum Model (PCM) | To simulate the effect of a solvent environment on the electronic properties. |

Table 4: Hypothetical TD-DFT Results for this compound

| Property | Calculated Value | Experimental Correlation |

| First Vertical Excitation Energy (S0 → S1) | 3.10 eV | Corresponds to the main absorption peak in the UV-Vis spectrum. |

| Oscillator Strength (S0 → S1) | 0.85 | Indicates a strongly allowed transition, leading to high absorption intensity. |

| Emission Energy (S1 → S0) | 2.80 eV | Corresponds to the fluorescence maximum. |

| Major Orbital Contribution to S1 | HOMO → LUMO | Characterizes the nature of the electronic transition. |

Future Research Trajectories and Broader Scientific Impact

Rational Design Principles for Next-Generation Analogues